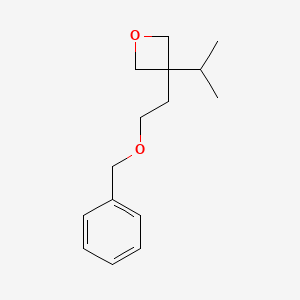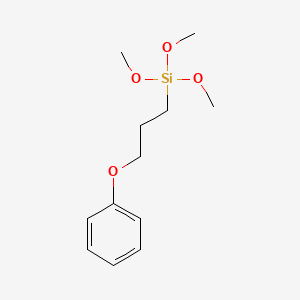
Trimethoxy(3-phenoxypropyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethoxy(3-phenoxypropyl)silane: is an organosilicon compound with the molecular formula C12H20O4Si . It is a silane derivative where a phenyl group is attached to a propyl chain, which is further connected to a trimethoxy silane group. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethoxy(3-phenoxypropyl)silane can be synthesized through the reaction of 3-phenoxypropyl chloride with trimethoxysilane in the presence of a suitable base such as triethylamine. The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods: On an industrial scale, the synthesis involves the use of phase transfer catalysis to enhance the reaction efficiency. The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Trimethoxy(3-phenoxypropyl)silane undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The silane group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride .
Substitution: Nucleophiles such as ammonia and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Alcohols or amines.
Substitution: Siloxanes or silanols.
Aplicaciones Científicas De Investigación
Trimethoxy(3-phenoxypropyl)silane is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a precursor for the synthesis of various silane-based materials.
Biology: It is used in the modification of surfaces to enhance cell adhesion and growth.
Medicine: It is employed in drug delivery systems and as a component in biomaterials.
Industry: It is utilized in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which Trimethoxy(3-phenoxypropyl)silane exerts its effects involves the formation of siloxane bonds with substrates, leading to the creation of stable, cross-linked networks. The molecular targets and pathways involved include the surface functionalization of materials, which enhances their properties such as adhesion, durability, and biocompatibility.
Comparación Con Compuestos Similares
Trimethoxy(3-methylpropyl)silane
Trimethoxy(3-aminopropyl)silane
Trimethoxy(3-ethoxypropyl)silane
Uniqueness: Trimethoxy(3-phenoxypropyl)silane is unique due to the presence of the phenyl group, which imparts additional stability and reactivity compared to its counterparts. This phenyl group enhances the compound's ability to interact with various substrates, making it more versatile in applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
61464-03-7 |
|---|---|
Fórmula molecular |
C12H20O4Si |
Peso molecular |
256.37 g/mol |
Nombre IUPAC |
trimethoxy(3-phenoxypropyl)silane |
InChI |
InChI=1S/C12H20O4Si/c1-13-17(14-2,15-3)11-7-10-16-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
Clave InChI |
VUHPZDVFOAYSLG-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCOC1=CC=CC=C1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


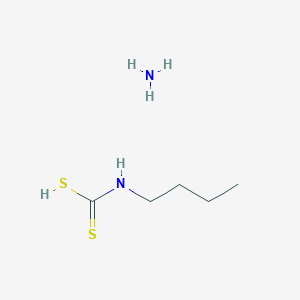
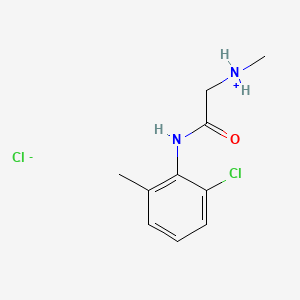
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate](/img/structure/B15345536.png)
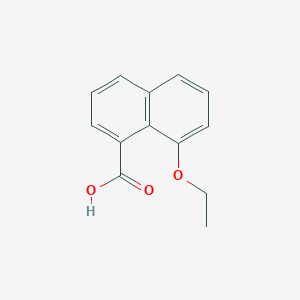

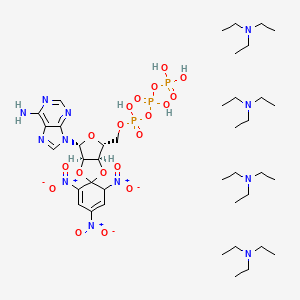
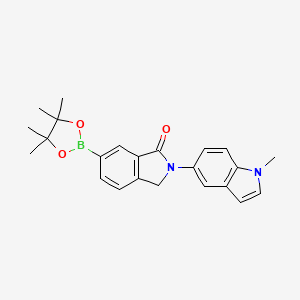
![N-[4-[[4-[(4-Hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]acetamide](/img/structure/B15345563.png)


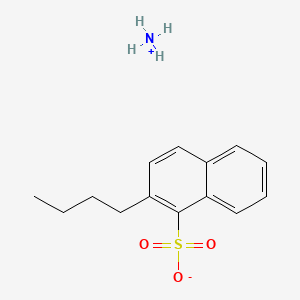

![[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine](/img/structure/B15345597.png)
